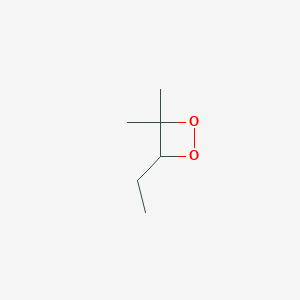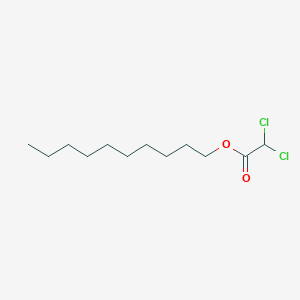
Decyl dichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl dichloroacetate is an organic compound with the molecular formula C12H22Cl2O2 . It is an ester derived from dichloroacetic acid and decanol.
準備方法
Synthetic Routes and Reaction Conditions: Decyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions: Decyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and decanol.
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and decanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Decyl dichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroacetate moiety into other compounds.
Biology: Studies have explored its potential effects on cellular metabolism and its role in modulating enzyme activity.
作用機序
The mechanism of action of decyl dichloroacetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: this compound inhibits enzymes such as pyruvate dehydrogenase kinase, leading to increased oxidative phosphorylation and reduced glycolysis in cells.
Metabolic Modulation: By altering the balance between glycolysis and oxidative phosphorylation, this compound can affect cellular energy production and metabolism.
類似化合物との比較
Dichloroacetic Acid: The parent compound from which decyl dichloroacetate is derived. It shares similar chemical properties but lacks the ester functionality.
Trichloroacetic Acid: Another halogenated acetic acid with three chlorine atoms, used in similar applications but with different reactivity.
Chloroacetic Acid: A related compound with only one chlorine atom, used in various chemical syntheses.
Uniqueness: this compound is unique due to its ester functionality, which imparts different chemical properties and reactivity compared to its parent compound, dichloroacetic acid. This makes it valuable in specific applications where the ester group is beneficial .
特性
CAS番号 |
83005-00-9 |
|---|---|
分子式 |
C12H22Cl2O2 |
分子量 |
269.20 g/mol |
IUPAC名 |
decyl 2,2-dichloroacetate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |
InChIキー |
ZMLAQDPXQKQOGC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


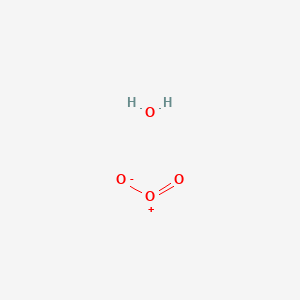
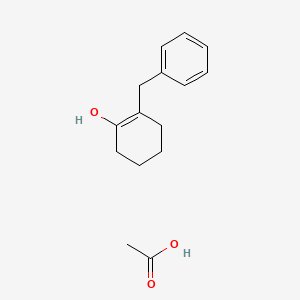
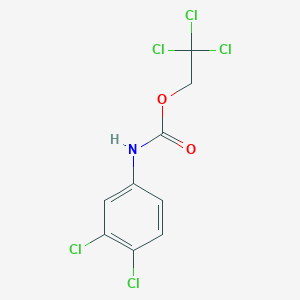
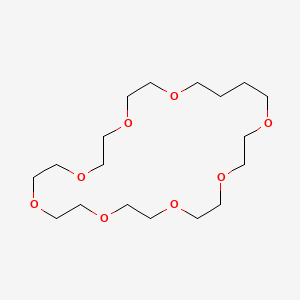
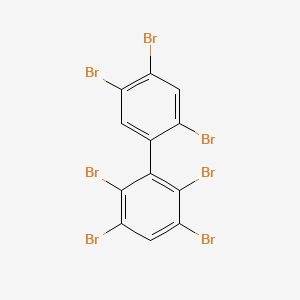
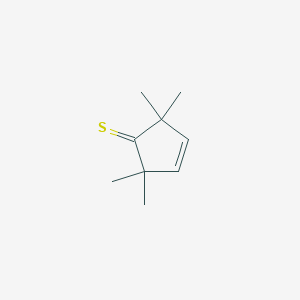
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
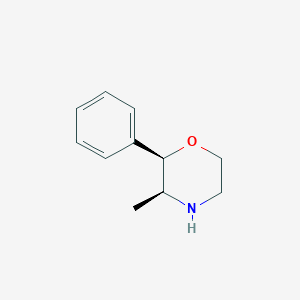
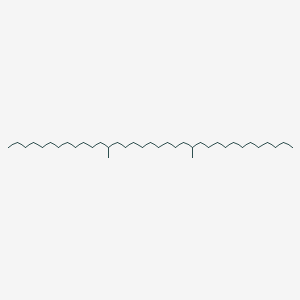
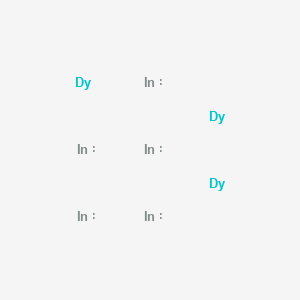
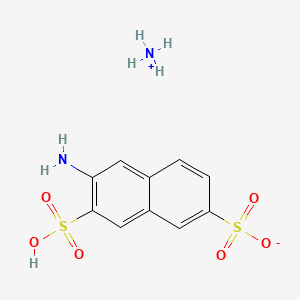
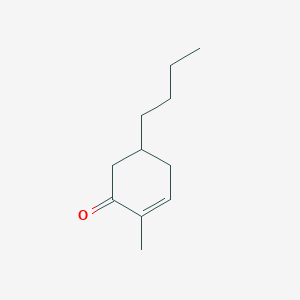
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
